molecular formula C14H16F2N2O3 B13050894 Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Katalognummer: B13050894
Molekulargewicht: 298.28 g/mol
InChI-Schlüssel: CCQICOZWAHQTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluorophenyl group, and an oxoimidazolidine ring

Vorbereitungsmethoden

The synthesis of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxoimidazolidine ring followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the oxoimidazolidine ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate include other tert-butyl esters and difluorophenyl derivatives. These compounds may share similar chemical properties and reactivity patterns but can differ in their specific applications and effectiveness. For example, tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate is another compound with a similar structure but different functional groups, leading to distinct applications and reactivity .

Eigenschaften

Molekularformel

C14H16F2N2O3

Molekulargewicht

298.28 g/mol

IUPAC-Name

tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19)

InChI-Schlüssel

CCQICOZWAHQTCH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.